3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride
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Overview
Description
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a research tool to study various biological processes and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 3-methyl-2-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield pyridine N-oxides, while reduction reactions can produce various reduced pyridine derivatives .
Scientific Research Applications
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies involving neurotransmitter receptors and signal transduction pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It acts as a selective antagonist, inhibiting the activity of these receptors and modulating neurotransmitter release. This modulation can affect various signaling pathways, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine;hydrochloride: This compound is structurally similar and also acts as a metabotropic glutamate receptor antagonist.
3-Hydroxy-2-(hydroxymethyl)pyridine;hydrochloride: Another pyridine derivative with different functional groups and applications.
Uniqueness
3-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific interaction with metabotropic glutamate receptors and its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter release makes it a valuable tool in neuroscience research .
Properties
CAS No. |
823198-74-9 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-methyl-2-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-11-15-14(12)10-9-13-7-3-2-4-8-13;/h2-8,11H,1H3;1H |
InChI Key |
RGYFDDJNIAPZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C#CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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